molecular formula C3H8ClF2NO2S B2916219 2-(Difluoromethylsulfonyl)ethanamine;hydrochloride CAS No. 2460755-48-8

2-(Difluoromethylsulfonyl)ethanamine;hydrochloride

Cat. No.: B2916219
CAS No.: 2460755-48-8
M. Wt: 195.61
InChI Key: ICBOOSGIAWZWBL-UHFFFAOYSA-N
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Description

2-(Difluoromethylsulfonyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C3H8ClF2NO2S. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethylsulfonyl group attached to an ethanamine backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethylsulfonyl)ethanamine;hydrochloride typically involves the reaction of difluoromethylsulfonyl chloride with ethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

CF2H-SO2Cl+H2N-CH2CH3CF2H-SO2CH2CH2NH2HCl\text{CF}_2\text{H-SO}_2\text{Cl} + \text{H}_2\text{N-CH}_2\text{CH}_3 \rightarrow \text{CF}_2\text{H-SO}_2\text{CH}_2\text{CH}_2\text{NH}_2 \cdot \text{HCl} CF2​H-SO2​Cl+H2​N-CH2​CH3​→CF2​H-SO2​CH2​CH2​NH2​⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethylsulfonyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of difluoromethylsulfonic acid.

    Reduction: Formation of difluoromethylsulfide derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(Difluoromethylsulfonyl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethylsulfonyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethylamine hydrochloride
  • 2,2,2-Trifluoroethylamine hydrochloride
  • 2-Fluoroethylamine hydrochloride

Uniqueness

2-(Difluoromethylsulfonyl)ethanamine;hydrochloride is unique due to the presence of both difluoromethyl and sulfonyl groups, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO2S.ClH/c4-3(5)9(7,8)2-1-6;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBOOSGIAWZWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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